![molecular formula C22H20N4O2 B2448054 N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260628-22-5](/img/structure/B2448054.png)

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

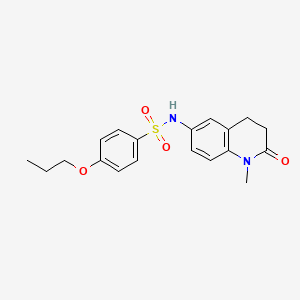

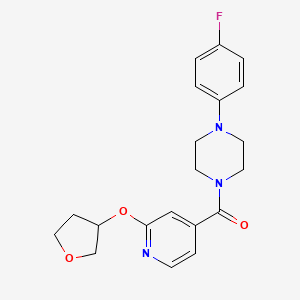

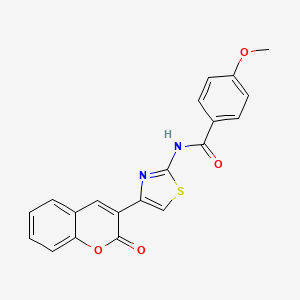

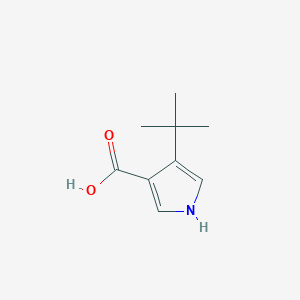

The compound “N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyrrole, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and heterocycles. The presence of these functional groups could influence the compound’s reactivity and physical properties .Scientific Research Applications

Computational and Pharmacological Evaluation

- Heterocyclic Compounds' Potential : Research has focused on the computational and pharmacological potential of heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives. These compounds, including variations of the specified chemical structure, have been evaluated for their binding affinity to various targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes COX-2 and 5-LOX. They've been investigated for properties such as toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential (Faheem, 2018).

Anti-inflammatory Activity

- Substituted 1,3,4-Oxadiazoles : Various substituted 1,3,4-oxadiazoles have been synthesized and shown to possess significant anti-inflammatory activity. These compounds were tested for their ability to reduce inflammation and were found effective in various degrees, indicating their potential use in treating inflammation-related conditions (Nargund, Reddy, & Hariprasad, 1994).

Coordination Complexes and Antioxidant Activity

- Coordination Complexes : Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with significant antioxidant activity. These complexes have been characterized using various spectroscopic methods and have shown to exhibit considerable antioxidant properties, which could be beneficial in combating oxidative stress-related disorders (Chkirate et al., 2019).

Antimicrobial and Hemolytic Activity

- Antimicrobial Properties : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds displayed varying degrees of effectiveness against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).

Cancer Research and Inhibitory Effects

- Cancer Cell Inhibition : Novel oxadiazole derivatives have been synthesized and evaluated as inhibitors of Collapsin response mediator protein 1 (CRMP 1), showing potential as treatments for small lung cancer. These compounds demonstrated considerable inhibition of cancer cell growth, highlighting their potential in cancer therapy (Panchal, Rajput, & Patel, 2020).

Structural Analysis and Antitumor Activity

- Antitumor Agents : Synthesis and evaluation of various derivatives, including those similar to the specified compound, have been conducted, showing significant antitumor activity. These compounds were synthesized and characterized, with some demonstrating more effective results than standard reference drugs in combating cancer (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of organic compounds known as hybrid peptides . These compounds typically interact with various proteins and enzymes in the body, altering their function and leading to various downstream effects.

Mode of Action

These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

The downstream effects of these processes can vary widely depending on the specific targets and the cellular context .

Pharmacokinetics

Like other hybrid peptides, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its classification as a hybrid peptide, it is likely to alter the function of its target proteins or enzymes, leading to changes in cellular processes such as signal transduction, immune response, and cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function, and hence its interaction with its targets . Furthermore, the compound’s stability and efficacy can be affected by storage conditions, with factors such as light, heat, and humidity potentially leading to degradation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-8-10-17(11-9-15)21-24-22(28-25-21)19-7-4-12-26(19)14-20(27)23-18-6-3-5-16(2)13-18/h3-13H,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLCYURRYTPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)

![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)